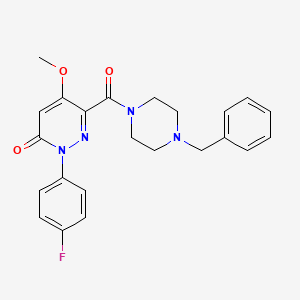
6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one involves multiple steps, including the formation of arylpiperazine derivatives and their subsequent reactions. In one study, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . Another research synthesized a series of indenopyrazoles, which are structurally related to pyridazinones, from indanones and phenyl isothiocyanates . Additionally, novel arylpiperazines with a dihydronaphthalene fragment were synthesized to target serotonergic and dopaminergic activity . Lastly, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized through reductive amination .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is characterized by the presence of an arylpiperazine moiety, which is crucial for binding to the target receptors. Docking studies have been used to understand the electrostatic interactions that contribute to the affinity of these compounds for the 5-HT1A receptors . The molecular modeling of the synthesized chromen-2-one derivatives also provided insights into their potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include reductive amination, which is used to introduce various substituted aromatic aldehydes into the core structure . The synthesis of indenopyrazoles also involves reactions between indanones and phenyl isothiocyanates . These reactions are crucial for creating the diverse pharmacophore necessary for the desired biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural features, such as the presence of methoxy groups and the arylpiperazine moiety. These groups affect the solubility, stability, and overall reactivity of the compounds. The antimicrobial activity of the synthesized chromen-2-one derivatives suggests that these compounds have significant biological relevance, which is also a reflection of their chemical properties . The antiproliferative activity of the indenopyrazole derivative towards human cancer cells indicates that the physical and chemical properties of these compounds are conducive to interacting with biological macromolecules like tubulin .
科学的研究の応用
Anticancer and Carbonic Anhydrase Inhibitory Properties
Studies on similar piperazine derivatives reveal their potential as anticancer agents and carbonic anhydrase inhibitors. For instance, research on new mono Mannich bases with piperazines has demonstrated significant cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes (Tuğrak et al., 2019). Another study on phenolic Mannich bases with piperazines confirmed their cytotoxic/anticancer and CA inhibitory effects, indicating the potential of certain compounds as lead compounds for further research (Gul et al., 2019).
Adrenoceptor Antagonistic Properties
Piperazine derivatives have been explored for their alpha(1)-adrenoceptor (AR) blocking properties. Modifications to the structure of these compounds, like the introduction of different heteroaromatic rings, have shown significant alpha(1)-AR affinity and selectivity (Betti et al., 2002).
Antibacterial Activity
Research on novel piperazine linked methylene-bis-coumarins has shown that these compounds exhibit potent inhibitory activity against various bacterial strains. Specific moieties on the piperazine ring, such as 4-methoxyphenyl and 4-fluorophenyl, have been found to enhance this activity (Nagaraj et al., 2019).
Potential Use in PET Radioligands
Fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives have been synthesized and evaluated as potential σ(1) receptor ligands for PET imaging. One such derivative showed low nanomolar affinity for σ(1) receptors and high subtype selectivity, indicating its suitability as a radiotracer for imaging σ(1) receptors with PET (Wang et al., 2013).
Serotonin Receptor Affinity
Studies on arylpiperazine derivatives have demonstrated their high affinity for serotonin 5-HT1A receptors. Some compounds in this category have shown to possess higher affinity than serotonin itself, making them potentially significant for therapeutic applications related to the central nervous system (Glennon et al., 1988).
Therapeutic Use in Central Pharmacological Activity
Piperazine derivatives are noted for their activation of the monoamine pathway, leading to their application in antipsychotic, antidepressant, and anxiolytic therapies. Benzylpiperazine, a prototype of these derivatives, is particularly known for its stimulant and euphoric effects (Brito et al., 2018).
特性
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-20-15-21(29)28(19-9-7-18(24)8-10-19)25-22(20)23(30)27-13-11-26(12-14-27)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICRNUOJSUOFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


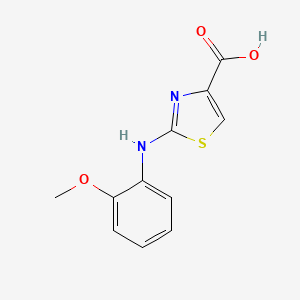
![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)
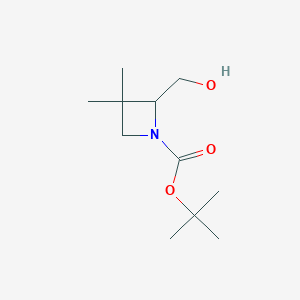
![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)
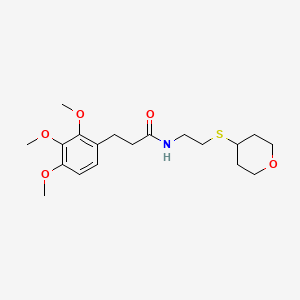
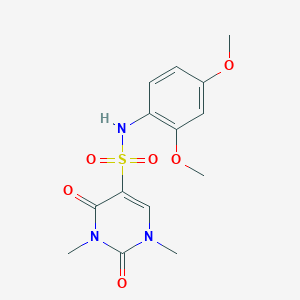
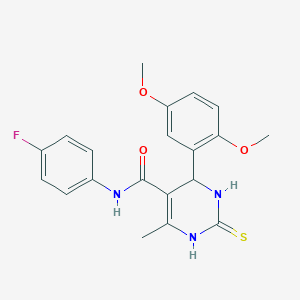
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)
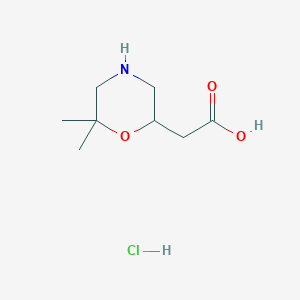
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)